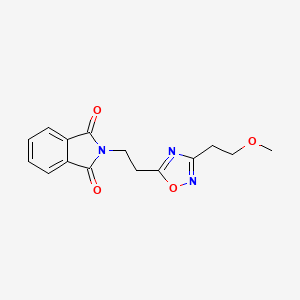
2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” is a complex organic compound that contains several functional groups, including an isoindoline-1,3-dione, a methoxyethyl group, and a 1,2,4-oxadiazole ring . Isoindoline-1,3-dione derivatives are an important group of medicinal substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the isoindoline-1,3-dione moiety could potentially undergo reactions at the carbonyl groups, while the 1,2,4-oxadiazole ring might participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, are determined by its molecular structure. Without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Summary of the Application
N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . They have been explored for their potential as therapeutic agents .
Methods of Application
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Results or Outcomes
The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
Dopamine Receptor Modulation
Summary of the Application
Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Methods of Application
Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .
Results or Outcomes
Herbicides
Summary of the Application
N-isoindoline-1,3-dione heterocycles have potential use in the field of agriculture as herbicides . These compounds can be used to control unwanted plants or weeds .
Methods of Application
The synthesis of these compounds for use as herbicides would involve similar methods as those used in pharmaceutical synthesis . The specific formulation and application methods would depend on the target weeds and the specific agricultural context .
Results or Outcomes
While the specific results or outcomes would depend on the particular compound and its application, generally, these compounds could provide effective weed control, thereby improving crop yields .
Colorants and Dyes
Summary of the Application
N-isoindoline-1,3-dione heterocycles can be used in the production of colorants and dyes . These compounds can provide a range of colors and have potential applications in textiles, printing, and other industries .
Methods of Application
The synthesis of these compounds for use as colorants or dyes would involve similar methods as those used in pharmaceutical synthesis . The specific formulation and application methods would depend on the desired color and the specific industrial context .
Results or Outcomes
The use of these compounds as colorants or dyes could provide a range of vibrant and stable colors for various industrial applications .
Polymer Additives
Summary of the Application
N-isoindoline-1,3-dione heterocycles can be used as additives in polymer synthesis . These compounds can enhance the properties of polymers, making them more suitable for various applications .
Methods of Application
The specific methods of application would depend on the type of polymer and the desired properties . Generally, these compounds would be mixed with the polymer during the synthesis process .
Results or Outcomes
The addition of these compounds can enhance the properties of the polymer, such as its strength, flexibility, or resistance to heat and chemicals .
Photochromic Materials
Summary of the Application
N-isoindoline-1,3-dione heterocycles can be used in the production of photochromic materials . These are materials that change color in response to light .
Methods of Application
The specific methods of application would depend on the type of material and the desired photochromic properties . Generally, these compounds would be incorporated into the material during the synthesis process .
Results or Outcomes
The incorporation of these compounds can give the material photochromic properties, allowing it to change color in response to light .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-9-7-12-16-13(22-17-12)6-8-18-14(19)10-4-2-3-5-11(10)15(18)20/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVBAMOVXRXSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

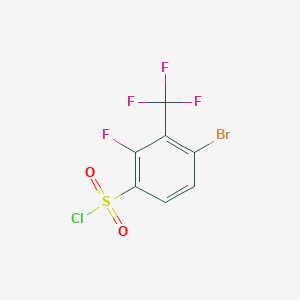
![N-[4-[[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2624387.png)
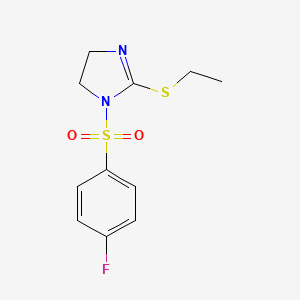
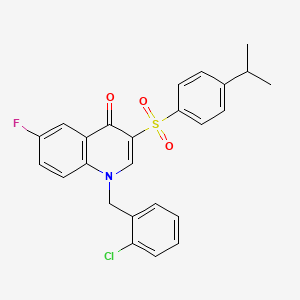
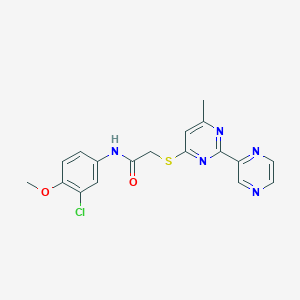
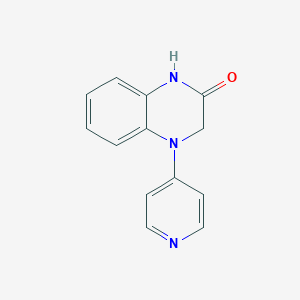
![2-[[3-(2-Methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2624398.png)
![3-((4-Chlorophenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine](/img/structure/B2624399.png)
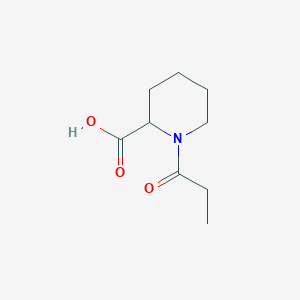
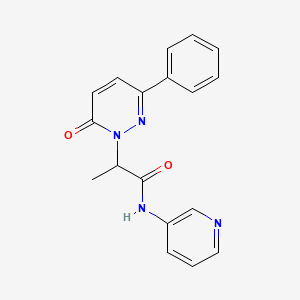
![6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2624403.png)
![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2624405.png)
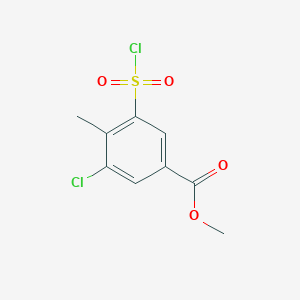
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2624409.png)